![molecular formula C17H23FN2O3S B4615365 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H23FN2O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is 354.14134194 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Drug Metabolism and Bioconversion
A study highlighted the application of biocatalysis in drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, using Actinoplanes missouriensis. This approach facilitated the generation of several metabolites previously detected in in vivo studies, aiding in their structural characterization through nuclear magnetic resonance spectroscopy. Such methodologies are crucial for understanding drug metabolism pathways and developing analytical standards for clinical investigations (Zmijewski et al., 2006).
Development of Novel Insecticides
Research on flubendiamide, a novel class of insecticide characterized by its unique chemical structure, including a sulfonylalkyl group, demonstrated exceptional insecticidal activity against lepidopterous pests. This compound represents a significant advancement in pest management strategies, contributing to integrated pest management programs (Tohnishi et al., 2005).
Inhibition of TXA2 Action
A synthetic sulfonylurea compound, I4, was shown to inhibit the action of thromboxane A2 (TXA2) in vivo and in vitro, affecting platelet aggregation and aorta vascular smooth muscle. This compound combines hypoglycemic and anti-TXA2 receptor activities, offering insights into the development of treatments for conditions associated with TXA2 (Lu et al., 2012).
Synthesis of Ionic Liquids
Research on the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction offers a novel approach for the preparation of ionic liquids. This method allows for precise control over cation functionality and direct integration into stable phenyl rings, providing valuable pathways for the development of advanced materials (Kim et al., 2011).
Electrolytes for Energy Storage Applications
A neat ionic liquid electrolyte based on bis(fluorosulfonyl)imide (FSI) anion, specifically 1-ethyl-3-methyl imidazolium bis(fluorosulfonyl)imide (EMI-FSI), was applied to electric double-layer capacitors (EDLCs). This electrolyte exhibited high ionic conductivity and excellent rate capability, demonstrating potential for energy storage applications with enhanced performance and durability (Handa et al., 2008).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFMBFDXJSWWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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